2-Bromo-5-(methylthio)thiophene CAS 86369-96-2 properties
2-Bromo-5-(methylthio)thiophene CAS 86369-96-2 properties
An In-depth Technical Guide to 2-Bromo-5-(methylthio)thiophene
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-5-(methylthio)thiophene, identified by the CAS number 86369-96-2, is a halogenated thiophene derivative that has emerged as a crucial intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a thiophene core functionalized with both a reactive bromine atom and a methylthio group, renders it a highly versatile building block. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of its functional groups allows for regioselective modifications, making it an invaluable precursor for constructing complex sulfur-containing heterocycles, which are prominent scaffolds in numerous pharmaceutical agents and advanced materials.[1]
Core Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of 2-Bromo-5-(methylthio)thiophene are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-5-(methylthio)thiophene | [1] |
| CAS Number | 86369-96-2 | [1] |
| Molecular Formula | C₅H₅BrS₂ | [1] |
| Molecular Weight | 209.12 g/mol | [1][2] |
| Appearance | Data not consistently available; likely a liquid | |
| InChI Key | MGVNQIPBQAYMFD-UHFFFAOYSA-N | [1][2] |
| Purity | Typically ≥95% | [2] |
Spectroscopic analysis is indispensable for the structural confirmation of 2-Bromo-5-(methylthio)thiophene. While specific spectral data requires direct acquisition, the expected characteristics can be inferred:
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¹H NMR: The spectrum would exhibit signals corresponding to the two protons on the thiophene ring and the three protons of the methyl group. The coupling patterns and chemical shifts of the aromatic protons would confirm the 2,5-substitution pattern.
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¹³C NMR: The spectrum would show five distinct carbon signals, corresponding to the four carbons of the thiophene ring and the one carbon of the methylthio group.
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Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
Advanced one- and two-dimensional NMR experiments are essential for the definitive characterization and establishment of the precise connectivity of the molecular framework.[1]
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthetic utility of 2-Bromo-5-(methylthio)thiophene is rooted in the distinct reactivity of its two primary functional groups.
Synthesis Pathway: Regioselective Bromination
The most direct and logical synthesis of this compound involves the regioselective bromination of 2-(methylthio)thiophene. The methylthio (-SMe) group is an activating, ortho-, para-directing substituent on the thiophene ring, which corresponds to the C3 and C5 positions. Due to a combination of electronic factors and reduced steric hindrance, electrophilic attack is strongly favored at the C5 position.[1] A highly effective and selective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent.[1]
Caption: Synthesis of 2-Bromo-5-(methylthio)thiophene via regioselective bromination.
Reactivity Profile: A Platform for Molecular Elaboration
The reactivity of 2-Bromo-5-(methylthio)thiophene is a delicate balance of the electronic effects of its substituents. The bromine atom at the C2 position is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[1] Conversely, the methylthio group at the C5 position acts as an electron-donating group through resonance, activating the ring.[1]
This electronic profile makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position serves as a reactive handle, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. This is particularly valuable in reactions such as:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl or aryl-heteroaryl structures.[1][3]
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Stille Coupling: Reaction with organostannanes.
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Negishi Coupling: Reaction with organozinc reagents.
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Buchwald-Hartwig Amination: Formation of C-N bonds.[4]
Caption: General scheme for cross-coupling reactions involving 2-Bromo-5-(methylthio)thiophene.
Applications in Drug Discovery and Materials Science
Thiophene-based compounds are of significant interest in medicinal chemistry due to their prevalence in a number of important pharmaceutical agents.[1] Substituted thiophenes have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antithrombotic properties, making them valuable scaffolds in the design of new therapeutic agents.[1][3]
2-Bromo-5-(methylthio)thiophene serves as a key starting material for the synthesis of more complex molecules for biological screening. For instance, derivatives have been investigated for their anticancer potential and antibacterial activity against pathogens like Staphylococcus aureus.[5] Researchers can leverage this building block to synthesize novel target molecules for drug discovery programs and for the development of advanced materials such as those used in optoelectronics.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a representative example of how 2-Bromo-5-(methylthio)thiophene can be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-5-(methylthio)thiophene derivative.
Objective: To synthesize 2-phenyl-5-(methylthio)thiophene.
Materials:
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2-Bromo-5-(methylthio)thiophene
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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Toluene
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Water
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Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and heat source
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(methylthio)thiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume) to the flask.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-5-(methylthio)thiophene.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
This guide is intended for research purposes only and should not be used for diagnostic or therapeutic procedures.[1]
Conclusion
2-Bromo-5-(methylthio)thiophene is a quintessential example of a modern heterocyclic building block. Its well-defined structure and predictable reactivity in key synthetic transformations, especially palladium-catalyzed cross-coupling reactions, make it an invaluable tool for chemists in both academic and industrial settings. Its utility in constructing molecules with potential pharmacological activity underscores its importance in the ongoing quest for new therapeutic agents and advanced functional materials.
References
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- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylthiophene 95 765-58-2.
- BenchChem. (n.d.). 2-Bromo-5-(methylthio)thiophene | CAS 86369-96-2.
- CymitQuimica. (n.d.). 2-Bromo-5-methylthiophene.
- ChemicalBook. (n.d.). 2-broMo-5-(Methylthio)thiophene | 86369-96-2.
- ECHEMI. (n.d.). Buy 2-bromo-5-(methylthio)thiophene from JHECHEM CO LTD.
- ResearchGate. (2021). Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF.
- BenchChem. (n.d.). Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
- CymitQuimica. (n.d.). 2-Bromo-5-(methylthio)thiophene.
- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-10.
- ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
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